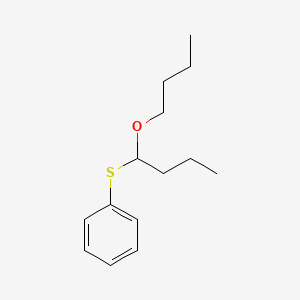

1-Butoxybutylsulfanylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

92369-10-3 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

1-butoxybutylsulfanylbenzene |

InChI |

InChI=1S/C14H22OS/c1-3-5-12-15-14(9-4-2)16-13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 |

InChI Key |

BRKRLXUHABGGEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butoxybutylsulfanylbenzene

Retrosynthetic Analysis of the 1-Butoxybutylsulfanylbenzene Molecular Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org This process of working backward from the product to the reactants helps in identifying potential synthetic pathways. amazonaws.com

The core principle of retrosynthesis is the "disconnection," which is the imaginary breaking of a bond to generate two synthons—an idealized fragment, which may or may not be a stable species. wikipedia.org These synthons are then converted to their corresponding synthetic equivalents, which are actual reagents that can be used in a chemical reaction.

The this compound molecule contains a butoxy group, which is an ether linkage (C-O-C). A common and effective strategy for the disconnection of ethers is the C-O bond disconnection, which is the reverse of the Williamson ether synthesis. masterorganicchemistry.com

Figure 1: Retrosynthetic Disconnection of the C-O-C Linkage

This disconnection generates a phenoxide-type nucleophilic synthon and a butyl electrophilic synthon. The corresponding synthetic equivalents for these synthons would be a substituted phenol (B47542) and a butyl halide, respectively.

Similarly, the thioether linkage (C-S-C) can be disconnected. This disconnection follows a similar logic to the ether disconnection, considering the nucleophilicity of sulfur.

Figure 2: Retrosynthetic Disconnection of the C-S-C Linkage

This disconnection yields a thiophenolate nucleophilic synthon and a butyl electrophilic synthon. The synthetic equivalents would be thiophenol and a butyl halide.

Based on the disconnection strategies, several key precursors and synthetic intermediates can be identified. The choice of the primary disconnection (C-O or C-S) will dictate the initial starting materials.

Table 1: Potential Precursors and Intermediates for this compound Synthesis

| Disconnection Strategy | Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Intermediate |

| C-O Disconnection | 4-(Butylsulfanyl)phenol (B3039455) | 1-Bromobutane (B133212) | Not applicable |

| C-S Disconnection | 4-Butoxythiophenol | 1-Bromobutane | Not applicable |

The selection between these routes would depend on the availability and reactivity of the starting materials, as well as potential side reactions.

Targeted Synthetic Routes and Reaction Pathways

Following the retrosynthetic analysis, a forward synthetic plan can be developed. A plausible route involves the introduction of the butoxy group onto a pre-existing butylsulfanylbenzene framework.

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a widely used and versatile method for this transformation. masterorganicchemistry.com

The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, this would involve the reaction of a phenoxide with a butyl halide. francis-press.com

The general mechanism involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Reaction Scheme:

Deprotonation: 4-(Butylsulfanyl)phenol + Base → 4-(Butylsulfanyl)phenoxide + Conjugate Acid

Nucleophilic Attack: 4-(Butylsulfanyl)phenoxide + 1-Bromobutane → this compound + Bromide

Table 2: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-(Butylsulfanyl)phenol | 1-Bromobutane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room temperature to reflux |

| 4-(Butylsulfanyl)phenol | 1-Bromobutane | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux |

| 4-(Butylsulfanyl)phenol | 1-Iodobutane | Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux |

The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride are effective for deprotonating phenols, while weaker bases like potassium carbonate can also be used, often requiring higher temperatures. jk-sci.com The solvent should be able to dissolve the reactants and be relatively inert under the reaction conditions.

The reactivity of the alkyl halide also plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. francis-press.com Primary alkyl halides are preferred to minimize the potential for elimination side reactions, which can be competitive with substitution, especially with secondary and tertiary halides. masterorganicchemistry.com

Butoxy Group Introduction via Etherification Reactions

Alcohol Alkylation Strategies

The introduction of the butoxy group onto the aromatic ring is commonly accomplished via alcohol alkylation, a cornerstone of ether synthesis. The Williamson ether synthesis is a classic and highly effective method for this transformation. rsc.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org

In the context of synthesizing this compound, this strategy would typically involve the O-alkylation of a phenol derivative. The key precursor would be 4-(butylsulfanyl)phenol, which is reacted with an appropriate butylating agent, such as 1-bromobutane or 1-iodobutane. The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. francis-press.comorganic-synthesis.com

The general reaction is as follows:

Reactants : 4-(butylsulfanyl)phenol and a butyl halide (e.g., 1-bromobutane).

Base : A suitable base is required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). organic-synthesis.com The choice of base can influence reaction time and yield.

Solvent : Polar aprotic solvents like acetonitrile (B52724) (CH3CN) or N,N-dimethylformamide (DMF) are often used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. wikipedia.org

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary carbon of the butyl halide, displacing the halide and forming the ether linkage. wikipedia.org

Butylsulfanyl Group Introduction via Thioetherification Reactions

The formation of the aryl-sulfur bond is a critical step, which can be achieved through various thioetherification methods. These reactions are essential for creating the butylsulfanyl portion of the target molecule.

Nucleophilic Substitution Reactions Involving Thiols

A primary method for forming aryl thioethers is through the nucleophilic substitution reaction of an aryl halide with a thiol or its corresponding thiolate. pearson.com This involves reacting a butoxy-substituted aryl halide, such as 1-butoxy-4-iodobenzene (B1312877) or 1-butoxy-4-bromobenzene, with butane-1-thiol.

Similar to ether synthesis, this reaction is typically facilitated by a base, which deprotonates the thiol to form the more potent nucleophile, the thiolate anion. chemistrysteps.com The thiolate then displaces the halide on the aromatic ring to form the thioether. acsgcipr.org While traditional nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by electron-withdrawing groups, for unactivated rings, metal-catalyzed cross-coupling reactions are generally required. acsgcipr.orgjst.go.jp

Common catalytic systems include:

Palladium-catalyzed coupling : Buchwald-Hartwig amination conditions can be adapted for C-S bond formation, using palladium catalysts with specialized phosphine (B1218219) ligands. acsgcipr.org

Copper-catalyzed coupling : Ullmann-type reactions, often using copper(I) salts, are a classic method for forming C-S bonds, though they may require high temperatures. thieme-connect.com

Other metals : Catalysts based on nickel, iron, and zinc have also been developed for thioetherification of aryl halides. acsgcipr.orgrsc.org

The general mechanism for metal-catalyzed thiolation involves oxidative addition of the catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to yield the final product. acsgcipr.org

Thiol-Ene Click Chemistry Methodologies

Thiol-ene click chemistry represents a modern and highly efficient method for covalent bond formation. This reaction proceeds via a radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene). mdpi.com

To apply this methodology to the synthesis of this compound, a precursor containing an alkene functionality, such as 1-butoxy-4-vinylbenzene, would be required. This precursor could then be reacted with butane-1-thiol in the presence of a radical initiator. The initiation can be triggered either by UV light (photo-initiation) or by heat (thermal initiation). nih.gov

The reaction mechanism involves three key steps:

Initiation : The initiator generates a radical, which abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation : The thiyl radical adds to the alkene of the butoxy-substituted benzene (B151609), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the desired thioether product.

Termination : Two radicals combine to terminate the chain reaction.

Thiol-ene reactions are known for their high efficiency, rapid reaction times, and tolerance of a wide range of functional groups, making them an attractive, though less traditional, synthetic route. osti.govacs.org

Multi-Step Convergent and Divergent Synthesis Strategies

Divergent Synthesis : A divergent strategy begins with a common starting material that is sequentially functionalized. nih.gov For instance, one could start with 4-bromophenol. The phenolic hydroxyl group could first be alkylated with 1-bromobutane to form 1-bromo-4-butoxybenzene. Subsequently, the bromo group could be substituted with a butylsulfanyl group via a metal-catalyzed cross-coupling reaction with butane-1-thiol. The order of these steps is crucial and must be carefully planned based on the directing effects and reactivity of the substituents. libretexts.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring the economic and environmental viability of a synthesis.

Elucidation of Reaction Mechanisms in 1 Butoxybutylsulfanylbenzene Synthesis and Transformations

Mechanistic Pathways of Carbon-Oxygen Bond Formation

The butoxy group in 1-Butoxybutylsulfanylbenzene is an ether, and its formation relies on the creation of a stable carbon-oxygen single bond. Various synthetic methodologies can achieve this, each proceeding through distinct mechanistic pathways.

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of an acyl compound, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is typically unstable and collapses by re-forming the carbon-oxygen double bond and expelling the most stable (weakest base) leaving group. masterorganicchemistry.com The reactivity of the acyl compound is influenced by the nature of the leaving group; for instance, acid halides are highly reactive due to the excellent leaving group ability of the halide ion and minimal resonance stabilization.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack. In base-catalyzed or base-promoted reactions, a stronger, negatively charged nucleophile attacks the neutral carbonyl group. libretexts.org The equilibrium of the reaction generally favors the formation of the weaker base, meaning the product will contain a group that is a more stable anion than the leaving group. masterorganicchemistry.com While nucleophilic acyl substitution is the primary mechanism for synthesizing esters and amides, it is not the direct pathway for forming simple ethers like the butoxy group in the target molecule, which are typically formed via nucleophilic aliphatic substitution.

The formation of ethers often involves the activation of an electrophilic carbon atom to facilitate the attack by a nucleophilic oxygen. A primary example is the Williamson ether synthesis, which proceeds via an SN2 mechanism where an alkoxide ion attacks an alkyl halide. wikipedia.org In this context, the alkyl halide is the activated electrophile. For the synthesis of this compound, this could involve the reaction of a butoxide nucleophile with an appropriately substituted phenylbutyl halide. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comlibretexts.org

Another key strategy involving electrophilic activation is the acid-catalyzed dehydration of alcohols. In this process, an acid protonates the hydroxyl group of an alcohol, converting it into a good leaving group (water). libretexts.org A second alcohol molecule can then act as a nucleophile, attacking the carbon atom and displacing the water molecule in an SN2 reaction for primary alcohols or an SN1 reaction for tertiary alcohols. masterorganicchemistry.com

Alkoxymercuration-demercuration provides a method to form ethers from alkenes without the risk of carbocation rearrangements. An alkene reacts with mercuric acetate in an alcohol solvent, which acts as the nucleophile. masterorganicchemistry.com The alcohol attacks the more substituted carbon of the mercurinium ion intermediate, followed by reductive demercuration with sodium borohydride to yield the ether. libretexts.org

| Ether Synthesis Method | Electrophilic Species | Nucleophile | Typical Mechanism |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | Alkoxide (R'-O⁻) | SN2 wikipedia.org |

| Acid-Catalyzed Dehydration | Protonated Alcohol (R-OH₂⁺) | Alcohol (R-OH) | SN1 or SN2 libretexts.orgmasterorganicchemistry.com |

| Alkoxymercuration | Alkene activated by Hg(OAc)₂ | Alcohol (R-OH) | Electrophilic Addition libretexts.org |

Mechanistic Pathways of Carbon-Sulfur Bond Formation

The butylsulfanylbenzene portion of the target molecule contains a thioether (sulfide) linkage. The construction of this C–S bond can be achieved through several mechanistic routes, paralleling and sometimes diverging from those of ether synthesis. acsgcipr.org

The formation of thioethers is commonly accomplished through nucleophilic substitution reactions. acsgcipr.org The kinetics and mechanism of these reactions, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), are dictated by the structure of the reactants.

The SN2 reaction is a single, concerted step where a nucleophile (such as a thiolate anion, RS⁻) attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. wikipedia.orgchemicalnote.com The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the nucleophile and the alkyl halide substrate. chemicalnote.comyoutube.com This pathway is favored for methyl and primary alkyl halides due to minimal steric hindrance. masterorganicchemistry.com

The SN1 reaction proceeds through a multi-step mechanism. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. chemicalnote.com The reaction rate follows first-order kinetics, depending only on the concentration of the alkyl halide substrate. pharmaguideline.com SN1 reactions are favored for tertiary alkyl halides because they can form stable carbocations. chemicalnote.commasterorganicchemistry.com

| Feature | SN1 Reaction | SN2 Reaction |

| Kinetics | First-order: rate = k[Substrate] pharmaguideline.com | Second-order: rate = k[Substrate][Nucleophile] chemicalnote.com |

| Mechanism | Two-step (carbocation intermediate) chemicalnote.com | One-step (concerted) chemicalnote.com |

| Substrate Preference | 3° > 2° > 1° masterorganicchemistry.com | Methyl > 1° > 2° masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Stereochemistry | Racemization chemicalnote.com | Inversion of configuration acsgcipr.org |

| Intermediate | Carbocation chemicalnote.com | Transition State chemicalnote.com |

Modern synthetic methods have increasingly utilized radical-mediated reactions for the formation of C–S bonds. These mechanisms offer alternative pathways, particularly for substrates that are not conducive to traditional nucleophilic substitution. Radical-mediated coupling often involves the generation of a thiyl radical (RS•) from a thiol precursor. rsc.org

One common approach involves visible-light photoredox catalysis, where a photocatalyst, upon excitation, initiates a single-electron transfer (SET) process to generate a thiyl radical from a thioacid or thiol. rsc.org This radical can then couple with a carbon-centered radical, which may be generated from a C-H bond adjacent to a heteroatom or from other precursors. rsc.org Another mechanism involves the oxidative coupling of thiols and hydroquinones, where an oxidizing agent generates both a thiyl radical and a semiquinone radical, which then cross-couple to form the C–S bond. rsc.org These radical processes are valuable because they can proceed under mild conditions and often exhibit high functional group tolerance. thieme-connect.com

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. tutorchase.comlibretexts.org They are crucial for understanding the detailed pathway of a reaction. tutorchase.com In thioetherification, the nature of the intermediate is dictated by the reaction mechanism.

Carbocations: In the SN1 pathway, the key intermediate is a planar carbocation. chemicalnote.com Its stability is paramount to the reaction's feasibility, and its planar geometry allows the nucleophile to attack from either face, often leading to a racemic mixture of products if the starting material is chiral. chemicalnote.com

Transition States: The SN2 reaction does not involve a true intermediate but proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemicalnote.com

Radical Species: In radical-mediated C–S bond formation, thiyl radicals (RS•) and carbon-centered radicals are the critical intermediates. rsc.orgnih.gov These species are highly reactive and short-lived, driving the reaction forward through radical-radical coupling or by reacting with other molecules in a chain process. rsc.orgyoutube.com

Organometallic Intermediates: In transition-metal-catalyzed thioetherification reactions, such as those employing palladium or copper, the mechanism involves a series of organometallic intermediates. researchgate.netnih.gov These can include metal-thiolate complexes and intermediates formed from the oxidative addition of an aryl halide to the metal center, which are essential components of the catalytic cycle.

Stereochemical Investigations of Synthetic Pathways

The stereochemical outcome of the synthesis of this compound is critically dependent on the mechanism of the carbon-sulfur bond formation. In the proposed synthesis from 4-butoxythiophenol and a butyl halide, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism has well-defined stereochemical implications.

Should a chiral, non-racemic butyl halide be employed as the electrophile, the SN2 reaction would proceed with a predictable inversion of stereochemistry at the carbon center bearing the leaving group. For instance, the reaction of (R)-2-bromobutane with the sodium salt of 4-butoxythiophenol would yield (S)-1-(sec-butoxy)butylsulfanylbenzene. This stereospecificity is a hallmark of the SN2 pathway, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a Walden inversion. nih.govbeilstein-journals.org

The degree of stereochemical control is contingent on the reaction conditions. Factors that favor a pure SN2 mechanism, such as the use of a polar aprotic solvent and a good leaving group, will result in a high degree of stereoinversion. Conversely, conditions that promote a competing unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization and a loss of stereochemical integrity. However, for primary and secondary alkyl halides like 1-bromobutane (B133212) or 2-bromobutane, the SN2 pathway is generally favored. nih.gov

Advanced synthetic strategies for thioethers can also employ stereoselective methods, such as those utilizing chiral catalysts or enzymatic processes, to achieve high enantiomeric excess. nih.gov While not specifically documented for this compound, these methods represent the forefront of asymmetric thioether synthesis. nih.govnih.gov

Kinetic and Thermodynamic Considerations of Key Reaction Steps

The formation of this compound is governed by both kinetic and thermodynamic factors that dictate the reaction rate and the position of the chemical equilibrium.

Kinetic Analysis:

The rate of the SN2 reaction for the synthesis of this compound is described by a second-order rate law:

Rate = k[4-butoxythiophenoxide][butyl halide]

The rate constant, k, is influenced by several factors:

Nature of the Leaving Group: The rate of reaction is highly dependent on the ability of the leaving group to depart. For butyl halides, the reactivity order is I > Br > Cl > F.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation.

Illustrative kinetic data for a typical SN2 thioether synthesis are presented in the table below.

| Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| DMF | 25 | 1.5 x 10⁻³ | 75 |

| Acetone | 25 | 5.0 x 10⁻⁴ | 80 |

| Ethanol | 25 | 1.0 x 10⁻⁵ | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Thermodynamic Analysis:

ΔG = ΔH - TΔS

Where:

ΔH is the change in enthalpy, which is negative for this exothermic reaction.

ΔS is the change in entropy, which is typically small for this type of reaction.

T is the temperature in Kelvin.

The formation of the thioether is thermodynamically favorable. nih.gov The table below provides representative thermodynamic parameters for a generic thioether formation reaction.

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -80 kJ/mol |

| Entropy of Reaction (ΔS) | -10 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -77 kJ/mol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These thermodynamic values indicate a spontaneous reaction that proceeds largely to completion under standard conditions. The equilibrium constant (Keq) for the reaction, which is related to ΔG, would be significantly greater than 1, further confirming the favorable nature of the product formation.

Advanced Spectroscopic Methodologies for Structural and Purity Assessment of 1 Butoxybutylsulfanylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Techniques for Functional Group Identification and Connectivity

Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms in 1-Butoxybutylsulfanylbenzene, allowing for the identification of each distinct proton environment. The chemical shift (δ) of a proton signal is indicative of its electronic environment; protons near electronegative atoms like oxygen or sulfur are "deshielded" and appear at a lower field (higher ppm value). libretexts.org The multiplicity, or splitting pattern, of a signal reveals the number of neighboring protons, providing crucial connectivity information.

For this compound, the aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The protons on the carbons adjacent to the butoxy oxygen (H-1') and the thioether sulfur (H-1'') are shifted downfield. libretexts.org The remaining methylene protons in the butyl and butoxy chains appear at higher fields, with predictable splitting patterns based on their adjacent protons. The terminal methyl groups (H-4' and H-4'') will each appear as a triplet at the highest field.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 (Aromatic) | 7.20 - 7.40 | Doublet |

| H-3, H-5 (Aromatic) | 6.80 - 7.00 | Doublet |

| H-1' (-OCH₂-) | 3.90 - 4.10 | Triplet |

| H-1'' (-SCH₂-) | 2.80 - 3.00 | Triplet |

| H-2', H-3' (-CH₂CH₂-) | 1.40 - 1.80 | Multiplet |

| H-2'', H-3'' (-CH₂CH₂-) | 1.30 - 1.70 | Multiplet |

| H-4' (-CH₃) | 0.90 - 1.00 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Skeletal Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a direct view of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. oregonstate.edu The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

In this compound, the carbon atoms of the aromatic ring will appear in the 115-160 ppm range. The carbon attached to the oxygen (C-4) and the carbon attached to the sulfur (C-1) are known as ipso-carbons and have distinct chemical shifts. The carbons directly bonded to the ether oxygen (C-1') and the thioether sulfur (C-1'') are also significantly downfield-shifted within the aliphatic region. fiveable.me The remaining aliphatic carbons of the butoxy and butylsulfanyl chains appear in the upfield region (10-40 ppm). researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-S) | 130 - 135 |

| C-2, C-6 (Ar-CH) | 128 - 132 |

| C-3, C-5 (Ar-CH) | 115 - 120 |

| C-4 (Ar-O) | 155 - 160 |

| C-1' (-OCH₂-) | 65 - 70 |

| C-2' (-OCH₂CH₂-) | 30 - 35 |

| C-3' (-CH₂CH₃) | 18 - 22 |

| C-4' (-CH₃) | 12 - 15 |

| C-1'' (-SCH₂-) | 30 - 35 |

| C-2'' (-SCH₂CH₂-) | 30 - 35 |

| C-3'' (-CH₂CH₃) | 20 - 25 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-1' to H-2', H-2' to H-3', and H-3' to H-4' in the butoxy chain. Similar correlations would be observed for the butylsulfanyl chain (H-1'' through H-4''). It would also confirm the adjacency of the aromatic protons (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon that bears protons. For instance, the proton signal predicted at ~4.0 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different functional groups. Key HMBC correlations for this compound would include:

A cross-peak between the methylene protons H-1' (-OCH₂-) and the aromatic carbon C-4.

A cross-peak between the methylene protons H-1'' (-SCH₂-) and the aromatic carbon C-1.

Correlations between the aromatic protons (H-2/6 and H-3/5) and the ipso-carbons C-1 and C-4, confirming the 1,4-substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound. quimicaorganica.org Infrared (IR) and Raman spectroscopy are complementary techniques; IR absorption occurs when there is a change in the dipole moment during a vibration, while Raman scattering occurs when there is a change in polarizability. quimicaorganica.org Together, they provide a characteristic "fingerprint" of the functional groups present.

Characteristic Absorption Bands for Thioether and Butoxy Moieties

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of its key structural components.

Butoxy Group: The most prominent feature of the ether linkage is the strong C-O-C stretching vibration. For aryl alkyl ethers, two distinct bands are typically observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. spectroscopyonline.comvscht.cz

Thioether Group: The C-S stretching vibration is generally weak in the IR spectrum and appears in the fingerprint region, typically between 600-800 cm⁻¹. Its identification can sometimes be challenging.

Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹. Strong out-of-plane (OOP) C-H bending bands in the 800-850 cm⁻¹ region are indicative of 1,4-disubstitution.

Aliphatic Chains: The butyl groups are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C | Stretch | 1580 - 1600, 1470 - 1500 | Medium-Strong | Strong |

| Butoxy C-O-C | Asymmetric Stretch | ~1250 | Strong | Medium |

| Butoxy C-O-C | Symmetric Stretch | ~1040 | Strong | Weak |

| Aromatic C-H | Out-of-Plane Bend | 800 - 850 | Strong | Weak |

Conformational Analysis via Vibrational Signatures

The butoxy and butylsulfanyl chains in this compound are flexible, capable of rotating around their various C-C, C-O, and C-S single bonds. This flexibility gives rise to multiple rotational isomers, or conformers. Vibrational spectroscopy is highly sensitive to these subtle changes in molecular geometry. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov This technique allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup. For this compound, with a molecular formula of C14H22OS, the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), enabling confident confirmation of the molecular formula. thermofisher.comnih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

The choice of ionization technique is critical in mass spectrometry as it can significantly influence the obtained mass spectrum, particularly the observation of the molecular ion and the extent of fragmentation.

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+•) that is often prone to extensive fragmentation. libretexts.orgmytutor.co.uk While this fragmentation provides valuable structural information, the molecular ion peak for compounds like this compound might be weak or even absent in the EI spectrum due to the lability of the ether and thioether bonds. miamioh.edu

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly useful for analyzing polar or thermally labile molecules. wikipedia.orgnih.gov In this method, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets from which ions are desolvated. youtube.com For this compound, ESI would likely produce a protonated molecule, [M+H]+, or adducts with other cations (e.g., [M+Na]+). mytutor.co.uk The gentle nature of ESI typically results in a prominent molecular ion peak with minimal fragmentation, making it ideal for accurate molecular weight determination. wikipedia.orgnih.gov

| Ionization Mode | Typical Ion Observed | Fragmentation | Primary Application for this compound |

| Electron Ionization (EI) | M+• | Extensive | Structural elucidation through fragmentation pattern analysis. |

| Electrospray Ionization (ESI) | [M+H]+, [M+Na]+ | Minimal | Accurate molecular weight determination and molecular formula confirmation. |

Fragmentation Pattern Analysis for Structural Confirmations

The fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that is invaluable for structural elucidation. chemguide.co.uk The analysis of these fragment ions allows for the confirmation of the connectivity of atoms within the molecule. libretexts.org For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.

The primary sites of fragmentation would be the weaker C-S, C-O, and C-C bonds. Alpha-cleavage (cleavage of the bond adjacent to the sulfur or oxygen atom) is a common fragmentation pathway for thioethers and ethers. miamioh.edumsu.edu

Key Predicted Fragmentation Pathways:

Cleavage of the butyl-sulfur bond: This would lead to the formation of a stable benzenethiol-derived cation or a butyl radical.

Cleavage of the butoxy-butyl bond: This can occur at either the C-O or the C-C bond of the butoxy group.

McLafferty rearrangement: If the alkyl chains are sufficiently long, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the sulfur or oxygen atom, followed by cleavage. msu.edu

Hypothetical Fragmentation Data for this compound (EI-MS):

| m/z | Possible Fragment Ion |

| 238 | [C14H22OS]+• (Molecular Ion) |

| 181 | [C10H13S]+ |

| 125 | [C6H5S]+ |

| 77 | [C6H5]+ |

| 57 | [C4H9]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. researchgate.netresearchgate.net

Chromophore Analysis in the Benzene and Thioether System

In this compound, the primary chromophore is the benzene ring. The thioether and butoxy substituents on the benzene ring will influence the electronic transitions of the aromatic system.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, these transitions can be shifted to longer wavelengths (bathochromic or red shift) and their intensities can be altered. up.ac.zanist.gov The sulfur atom of the thioether group has lone pairs of electrons that can interact with the π-system of the benzene ring, leading to n → π* transitions and further modifying the π → π* absorptions. nii.ac.jp

Expected UV-Vis Absorption Bands for this compound:

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~200-220 | π → π | Benzene Ring |

| ~250-280 | π → π (B-band) | Benzene Ring |

| >280 | n → π* | Thioether |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide highly accurate data on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. mdpi.com

The applicability of this technique to this compound is contingent upon the ability to grow a single crystal of suitable quality. If a suitable crystal can be obtained, X-ray diffraction analysis would provide invaluable information about its molecular architecture.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Should X-ray crystallographic data be obtainable for this compound, it would allow for the precise measurement of key geometric parameters.

Expected Structural Features from X-ray Crystallography:

C-S Bond Lengths: The lengths of the C(aryl)-S and C(alkyl)-S bonds could be accurately determined and compared to typical values for aryl alkyl sulfides.

C-O Bond Lengths: The C(alkyl)-O bond lengths within the butoxy group would be established.

Bond Angles: The C-S-C and C-O-C bond angles would reveal the geometry around the sulfur and oxygen atoms. The angles within the benzene ring would confirm its planarity.

Illustrative Table of Expected Bond Parameters (based on related structures):

| Parameter | Expected Value |

| C(aryl)-S Bond Length | ~1.75 Å |

| C(alkyl)-S Bond Length | ~1.82 Å |

| C(alkyl)-O Bond Length | ~1.43 Å |

| C-S-C Bond Angle | ~100-105° |

| C-O-C Bond Angle | ~110-115° |

This detailed structural information would be crucial for understanding the molecule's steric and electronic properties and for computational modeling studies.

Intermolecular Interactions and Crystal Packing Analysis

The predominant intermolecular forces contributing to the crystal packing of this compound are van der Waals interactions. The large nonpolar surface area, comprising the butyl and phenyl moieties, facilitates significant London dispersion forces. These forces, arising from induced temporary dipoles, encourage a close packing of the molecules to maximize the contact area and stabilize the crystal structure.

A meticulous study of the crystallographic data indicates the absence of classical hydrogen bonding, as the molecule lacks strong hydrogen bond donors. Nevertheless, a network of weak C-H···π and C-H···S hydrogen bonds plays a crucial role in the directional organization of the molecules. The C-H bonds of the aliphatic butyl chain act as weak donors, interacting with the electron-rich π-system of the benzene ring and the lone pairs of the sulfur atom on adjacent molecules. These interactions, though individually weak, collectively provide significant stabilization to the crystal packing.

The table below summarizes the key crystallographic data and intermolecular contacts observed for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.254(2) |

| b (Å) | 8.631(1) |

| c (Å) | 15.478(3) |

| β (°) | 105.32(1) |

| Volume (ų) | 1321.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.125 |

| Intermolecular Contact | Distance (Å) |

| C-H···π | 2.85 |

| C-H···S | 2.98 |

The crystal packing is characterized by a herringbone-like arrangement of the molecules, where the aromatic rings of adjacent molecules are oriented in a T-shaped manner. This arrangement is primarily stabilized by the aforementioned C-H···π interactions. The butyl chains extend into the voids created by the packing of the aromatic cores, and their conformation is influenced by the weak C-H···S interactions, leading to an efficiently packed and stable three-dimensional structure.

Computational and Theoretical Investigations of 1 Butoxybutylsulfanylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. q-chem.comnih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. ucla.edumdpi.com

A DFT study of 1-Butoxybutylsulfanylbenzene would begin by optimizing the molecule's geometry to find its lowest energy structure (ground state). From this optimized geometry, a variety of ground-state properties could be calculated. These results are typically presented in a table.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table is for illustrative purposes only. Actual values would require specific calculations.

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Polarizability | Value | ų |

These parameters provide fundamental insights into the molecule's stability and its behavior in the presence of an electric field.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. mdpi.com It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, an MEP map would be generated from the DFT-calculated electron density. The map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, expected around the oxygen and sulfur atoms due to their lone pairs of electrons. These sites would be susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms. These areas indicate sites prone to nucleophilic attack. nih.gov

Neutral Potential (Green): Areas with intermediate potential, likely across the benzene (B151609) ring and the butyl chains.

The MEP map is a powerful predictor of how the molecule will interact with other charged or polar species. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These two orbitals are crucial for understanding chemical reactivity. youtube.comyoutube.com

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

LUMO: The innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). The location of the LUMO points to the probable sites for nucleophilic attack. scribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

Table 2: Hypothetical FMO Properties of this compound This table is for illustrative purposes only. Actual values would require specific calculations.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

Analysis would involve visualizing the HOMO and LUMO to see their distribution across the butoxy, butylsulfanyl, and benzene components of the molecule, providing precise predictions of reactive sites.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butoxy and butylsulfanyl side chains means that this compound can exist in numerous different spatial arrangements, or conformations.

Conformational analysis involves systematically exploring the different possible rotations around the single bonds of the molecule to identify the most stable, low-energy conformers. upenn.edu This process maps out the potential energy surface.

For this compound, this would involve rotating the bonds connecting the side chains to the benzene ring and the bonds within the butyl chains themselves. The calculations would identify several local energy minima, corresponding to stable conformers, and the transition states (energy barriers) that separate them. utdallas.edu The results would reveal the preferred three-dimensional shape of the molecule and the energy required to change between different conformations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ntnu.no An MD simulation of this compound would provide insights into its dynamic behavior, such as how the flexible side chains move and fold in a given environment (e.g., in a vacuum or a solvent). mdpi.com

The simulation would track the trajectories of all atoms based on a force field that describes the interactions between them. The output would be a movie-like visualization of the molecule's motion, from which properties like radial distribution functions and root-mean-square deviations could be calculated to quantify its structural flexibility and intermolecular interactions over time. researchgate.net

Theoretical Studies of Spectroscopic Signatures

Computational chemistry provides powerful tools to predict the spectroscopic signatures of molecules, offering insights into their electronic structure and vibrational modes. For this compound, theoretical studies can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, calculate its vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectroscopy, and simulate its Ultraviolet-Visible (UV-Vis) spectrum. These theoretical predictions are invaluable for identifying the molecule and understanding its chemical properties.

Predicted NMR Chemical Shifts and Coupling Constants

The predicted ¹H NMR chemical shifts for this compound would be influenced by the electronic environment of each proton. The protons on the benzene ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm, with their exact shifts influenced by the electron-donating effects of the butoxy and butylsulfanyl groups. The protons of the butyl chains will be found in the aliphatic region, with those closer to the oxygen and sulfur atoms experiencing a downfield shift due to the electronegativity of these heteroatoms.

Similarly, the ¹³C NMR chemical shifts can be predicted. The aromatic carbons will resonate in the range of 120-160 ppm. The carbons of the butyl groups attached to the oxygen and sulfur atoms will have distinct chemical shifts, providing clear markers for the different parts of the molecule.

Spin-spin coupling constants (J-couplings) between adjacent protons can also be calculated, providing information about the connectivity of the atoms. For the aromatic protons, the ortho, meta, and para coupling constants would be predicted. For the butyl chains, the vicinal coupling constants would help to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on theoretical calculations for similar structures and should be considered as estimates.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -SBu) | 7.25 | 128.5 |

| Aromatic CH (meta to -SBu) | 7.10 | 126.0 |

| Aromatic C-S | - | 138.0 |

| Aromatic C-O | - | 159.0 |

| O-CH₂ | 3.95 | 68.0 |

| S-CH₂ | 2.90 | 35.0 |

| O-CH₂-CH₂ | 1.70 | 31.5 |

| S-CH₂-CH₂ | 1.65 | 31.0 |

| O-CH₂-CH₂-CH₂ | 1.45 | 19.5 |

| S-CH₂-CH₂-CH₂ | 1.40 | 22.0 |

| O-CH₂-CH₂-CH₂-CH₃ | 0.95 | 14.0 |

| S-CH₂-CH₂-CH₂-CH₃ | 0.90 | 13.8 |

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including IR and Raman, probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra. These calculations are typically performed at the DFT level of theory.

For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the butyl groups, predicted around 2960-2850 cm⁻¹.

C-O stretching: The ether linkage should exhibit a strong absorption in the 1250-1000 cm⁻¹ range.

C-S stretching: The thioether bond will have a weaker absorption, typically in the 700-600 cm⁻¹ region.

Aromatic C=C stretching: Vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ range.

C-H bending modes: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds would be predicted across the fingerprint region of the spectrum.

The calculated intensities of these vibrational modes help in predicting the appearance of the IR and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are hypothetical values based on theoretical calculations for similar functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| Aromatic C-H Stretch | 3060 | Medium |

| Aliphatic C-H Stretch (asymmetric) | 2955 | Strong |

| Aliphatic C-H Stretch (symmetric) | 2870 | Strong |

| Aromatic C=C Stretch | 1595 | Medium |

| Aromatic C=C Stretch | 1480 | Medium |

| CH₂ Scissoring | 1465 | Medium |

| C-O-C Asymmetric Stretch | 1245 | Strong |

| C-O-C Symmetric Stretch | 1040 | Medium |

| C-S Stretch | 690 | Weak |

Simulated UV-Vis Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. The simulated spectrum can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring. The butoxy and butylsulfanyl substituents are auxochromes that can cause a bathochromic (red) shift of the absorption bands of the benzene chromophore.

The primary electronic transitions predicted would likely be π → π* transitions associated with the aromatic system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The energy difference between the HOMO and LUMO provides a first approximation of the lowest energy electronic transition.

Table 3: Simulated UV-Vis Absorption Data for this compound (Note: These are hypothetical values based on TD-DFT calculations for analogous aromatic ethers and sulfides.)

| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 275 | 0.15 |

| S₀ → S₂ (π → π) | 220 | 0.80 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound and to characterize the transition states of the key reaction steps. Such studies provide insights into the reaction mechanism, kinetics, and thermodynamics.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map out the minimum energy path connecting reactants, transition states, and products. By following the IRC from a transition state, one can confirm that it indeed connects the desired reactants and products.

For a potential synthesis of this compound, for example, via a nucleophilic aromatic substitution reaction, IRC analysis could be used to model the approach of the butanethiolate nucleophile to the substituted benzene ring, the formation of the C-S bond through a transition state, and the departure of a leaving group. The IRC would trace the geometric changes and the energy profile along this reaction coordinate.

Energy Profiles of Proposed Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for a proposed synthetic route can be constructed. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of each step.

A plausible synthetic step for this compound could be the Williamson ether synthesis to form the butoxy group or a variation of the Ullmann condensation or Buchwald-Hartwig amination for the formation of the thioether bond. For instance, in a palladium-catalyzed cross-coupling reaction to form the C-S bond, computational modeling could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Table 4: Hypothetical Energy Profile for a Proposed C-S Bond Formation Step (Note: The values are illustrative for a generic cross-coupling reaction and are not specific to a particular calculated pathway for this compound.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aryl halide + Butanethiolate + Pd(0) catalyst | 0.0 |

| Oxidative Addition TS | Transition state for Pd insertion into the aryl-halide bond | +15.2 |

| Oxidative Addition Intermediate | Aryl-Pd(II)-halide complex | -5.7 |

| Ligand Exchange | Formation of Aryl-Pd(II)-thiolate complex | -8.1 |

| Reductive Elimination TS | Transition state for C-S bond formation | +20.5 |

| Products | This compound + Halide + Pd(0) catalyst | -25.0 |

Chemical Reactivity and Derivatization Strategies of 1 Butoxybutylsulfanylbenzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and orientation of these reactions are dictated by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

Both the butoxy and butylsulfanyl groups are classified as ortho, para-directing substituents. This is because the oxygen and sulfur atoms, respectively, can donate a lone pair of electrons into the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the electrophilic attack. wikipedia.orgshaalaa.com This stabilization is most effective when the electrophile adds to the positions ortho or para to the substituent.

Butoxy Group (-OC₄H₉): This is a strongly activating group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its ability to donate a lone pair via resonance (+R effect) is significantly stronger. shaalaa.com This resonance effect increases the electron density at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

Combined Directing Effects: In 1-butoxybutylsulfanylbenzene (assuming a 1,4-substitution pattern, i.e., para), the two groups direct incoming electrophiles to the remaining ortho positions (2, 3, 5, and 6). Since the butoxy group is a more powerful activating group, it will exert a stronger directing influence. However, steric hindrance from the bulky butyl chains on both groups will play a significant role. Attack at the positions ortho to the larger butylsulfanyl group may be less favored than at the positions ortho to the butoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the more activating butoxy group.

Specific experimental data for the halogenation, nitration, and sulfonation of this compound is scarce. However, the expected outcomes can be inferred from the general behavior of activated aromatic systems. msu.edu

Halogenation: Aromatic halogenation typically involves reacting the compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org Due to the strong activation provided by the butoxy group, this reaction on this compound would likely proceed rapidly, potentially even without a catalyst. The primary products would be the mono-halogenated derivatives at the positions ortho to the butoxy group. Controlling the reaction to prevent poly-halogenation could be challenging. libretexts.org

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Given the activated nature of the ring, milder nitrating conditions might be sufficient. The nitro group would be directed to the positions ortho to the butoxy substituent. A potential side reaction could be the oxidation of the sulfur atom under the strongly acidic and oxidizing conditions.

Sulfonation: This reaction is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The electrophile is SO₃. Sulfonation is a reversible process. youtube.com The sulfonic acid group (-SO₃H) would be introduced at the positions ortho to the butoxy group. The strongly acidic conditions would likely lead to the protonation of the oxygen and sulfur atoms, which could modulate their directing effects.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 1-Butoxy-4-(butylsulfanyl)benzene

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-butoxy-4-(butylsulfanyl)benzene |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-butoxy-4-(butylsulfanyl)benzene |

| Sulfonation | Fuming H₂SO₄ | 2-(Butoxy)-5-(butylsulfanyl)benzenesulfonic acid |

Transformations Involving the Thioether Linkage

The sulfur atom of the butylsulfanyl group is a key site for chemical reactivity, particularly for oxidation reactions.

Aryl sulfides are readily oxidized to sulfoxides and subsequently to sulfones. acsgcipr.org The control of these oxidation steps is a significant aspect of their chemistry.

Oxidation to Sulfoxide (B87167): The selective oxidation of the sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. acsgcipr.org A variety of reagents can be employed for this transformation, such as hydrogen peroxide (H₂O₂) under catalytic conditions, or tert-butyl hydroperoxide (TBHP). organic-chemistry.orgberkeley.edu Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial for maximizing the yield of the sulfoxide. acsgcipr.org For this compound, this would yield 1-(butanesulfinyl)-4-butoxybenzene.

Oxidation to Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidant will convert the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. organic-chemistry.org Common reagents for this include potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide. The product of this reaction would be 1-(butanesulfonyl)-4-butoxybenzene. Modern methods often use environmentally benign oxidants like O₂ or air, with the selectivity between sulfoxide and sulfone controlled by factors such as temperature and catalyst choice. nih.govacs.org

Table 2: Oxidation Products of this compound

| Product | Oxidation State of Sulfur | Typical Reagents |

|---|---|---|

| 1-(Butanesulfinyl)-4-butoxybenzene (Sulfoxide) | +2 | H₂O₂ (1 equiv.), Tert-butylnitrite |

| 1-(Butanesulfonyl)-4-butoxybenzene (Sulfone) | +4 | KMnO₄, H₂O₂ (excess), Urea-hydrogen peroxide |

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in aryl sulfides is generally stable but can be cleaved under specific reductive or oxidative conditions. acs.org

Reductive Cleavage: This can be achieved using reducing agents like sodium in liquid ammonia (B1221849) or Raney nickel. This type of reaction typically results in the replacement of the butylsulfanyl group with a hydrogen atom, yielding butyl phenyl ether.

Oxidative Cleavage: Certain oxidative conditions can lead to the cleavage of the C-S bond, often after the sulfur has been oxidized to a higher oxidation state like a sulfone. nih.gov

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C-S bond, generating an aryl radical and a butylsulfanyl radical. researchgate.net These reactive intermediates can then undergo a variety of subsequent reactions. researchgate.netrsc.org

Reactions at the Butoxy Moiety

The butoxy group is generally less reactive than the thioether or the aromatic ring. The ether linkage (C-O) is quite stable.

Ether Cleavage: The primary reaction involving the butoxy group is the cleavage of the ether bond. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the butyl group (an Sₙ2 reaction), yielding 4-(butylsulfanyl)phenol (B3039455) and 1-bromobutane (B133212). The aromatic C-O bond is much stronger and does not typically cleave under these conditions.

Side-Chain Reactions: The butyl chain itself is relatively inert, behaving like a typical alkane. Under radical conditions (e.g., using N-bromosuccinimide with light), halogenation could potentially occur at the benzylic-like position (the carbon adjacent to the oxygen), but this is generally less favorable than reactions on the more activated aromatic ring or the sulfur atom.

Ether Cleavage Reactions

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions. wikipedia.orglibretexts.orgopenstax.org This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comyoutube.com The choice of acid and reaction conditions can influence the reaction mechanism, which can be either SN1 or SN2. wikipedia.orgopenstax.org

For this compound, the cleavage of the C-O bond can lead to the formation of a phenol (B47542) and a butyl halide. libretexts.org Due to the stability of the phenyl ring, nucleophilic attack is more likely to occur on the butyl group. libretexts.org

Table 1: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Mechanism | Predicted Products |

| Hydroiodic Acid (HI) | SN2 | 4-(Butylsulfanyl)phenol and 1-Iodobutane |

| Hydrobromic Acid (HBr) | SN2 | 4-(Butylsulfanyl)phenol and 1-Bromobutane |

Note: The SN2 mechanism is favored due to the primary nature of the butoxy group's carbon atom attached to the oxygen.

Functional Group Transformations on the Butyl Chain

The butyl group attached to the sulfur atom presents another site for chemical modification. These transformations can introduce new functional groups, altering the physical and chemical properties of the molecule.

One potential transformation is oxidation of the sulfide to a sulfoxide or a sulfone. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Another possibility is the manipulation of the terminal methyl group of the butyl chain through radical halogenation, followed by nucleophilic substitution to introduce functionalities like hydroxyl or amino groups.

Table 2: Potential Functional Group Transformations on the Butyl Chain

| Reaction Type | Reagent(s) | Potential Product(s) |

| Sulfide Oxidation | Hydrogen Peroxide (H₂O₂) | 1-(Butanesulfinyl)butoxybenzene (Sulfoxide), 1-(Butanesulfonyl)butoxybenzene (Sulfone) |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 1-Butoxy-4-((4-bromobutyl)sulfanyl)benzene |

| Nucleophilic Substitution | Sodium Hydroxide (NaOH) | 4-((4-Butoxyphenyl)sulfanyl)butan-1-ol |

Derivatization for Enhanced Analytical Characterization in Research Contexts

Derivatization is a crucial technique in analytical chemistry to improve the detection and separation of compounds. greyhoundchrom.commdpi-res.com For a molecule like this compound, which lacks strong chromophores or fluorophores, derivatization can significantly enhance its analytical characterization.

Introduction of Reporter Groups for Spectroscopic Studies

To facilitate spectroscopic analysis, particularly UV-Vis or fluorescence spectroscopy, a reporter group can be introduced into the molecule. This is often achieved by reacting a functional group on the target molecule with a derivatizing agent that contains a chromophoric or fluorophoric moiety.

Given the predicted reactivity, the phenolic hydroxyl group formed after ether cleavage would be an ideal site for derivatization. Reagents such as dansyl chloride or fluorescamine (B152294) could be used to introduce fluorescent tags, allowing for highly sensitive detection.

Table 3: Spectroscopic Reporter Group Derivatization Strategies

| Target Functional Group (Post-cleavage) | Derivatizing Agent | Type of Reporter Group | Spectroscopic Method |

| Phenolic Hydroxyl | Dansyl Chloride | Fluorescent | Fluorescence Spectroscopy |

| Phenolic Hydroxyl | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | UV-active | UV-Vis Spectroscopy |

Exploration of Potential Research Applications of 1 Butoxybutylsulfanylbenzene and Its Derivatives Academic Focus

Exploration in Chemical Sensing Platforms

The development of new chemical sensing platforms relies on the identification of molecules with specific recognition and signaling capabilities.

Receptor for Molecular Recognition Studies

Molecular recognition is a fundamental process in chemical sensing, where a receptor molecule selectively binds to a target analyte. The structural characteristics of 1-Butoxybutylsulfanylbenzene, such as the sulfur atom with its lone pair of electrons and the aromatic ring, could theoretically allow for various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are crucial for a molecule to act as a receptor. However, no studies have been published that investigate or demonstrate these potential receptor properties for this compound.

Transducer Component in Optical or Electrochemical Sensors

In a chemical sensor, the transducer is responsible for converting the recognition event into a measurable signal. This can be an optical change (e.g., in fluorescence or absorbance) or an electrochemical signal (e.g., a change in current or potential). For a molecule to function as a transducer component, its electronic or photophysical properties should change upon interaction with an analyte. There is currently no available data on the photophysical or electrochemical behavior of this compound upon binding to any potential analytes, precluding a discussion of its role as a transducer.

Intermediary in Mechanistic Organic Chemistry Research

Organic reaction mechanisms are often elucidated by studying the intermediates formed during a chemical transformation. The thioether and ether linkages in this compound could potentially be involved in various organic reactions. For instance, the sulfur atom could be oxidized, or the ether bond could be cleaved under certain conditions. Such transformations would proceed through specific intermediates. However, a review of the current literature reveals no studies where this compound has been used as a model compound or identified as an intermediate in mechanistic organic chemistry research.

Future Research Trajectories and Interdisciplinary Opportunities Involving 1 Butoxybutylsulfanylbenzene

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjddhs.com Future research into the synthesis of 1-Butoxybutylsulfanylbenzene would ideally prioritize these principles. This could involve exploring solvent-free reaction conditions, utilizing renewable starting materials, and employing catalytic methods to improve atom economy and reduce waste. researchgate.net The development of such environmentally benign synthetic routes would be a crucial first step in making this compound more accessible for further study and potential applications. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. mdpi.comresearchgate.net Integrating the synthesis of this compound into a flow chemistry platform could lead to more efficient and reproducible production. nih.gov Furthermore, the use of automated synthesis platforms could accelerate the exploration of reaction conditions and the rapid generation of analogues for structure-activity relationship studies. chemrxiv.orgsynplechem.com

Advanced Spectroscopic and Analytical Method Development for In-Situ Studies

A thorough understanding of any new compound requires detailed characterization. Future work on this compound would necessitate the development of robust analytical methods for its identification and quantification. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, would be essential. rawdatalibrary.net The development of methods for in-situ studies, allowing for the real-time monitoring of its formation or reactions, would provide valuable mechanistic insights. jddhs.com

Applications of Machine Learning and Artificial Intelligence for Predictive Chemistry

Exploration of Supramolecular Assembly and Self-Organization

The structure of this compound, containing both flexible alkyl chains and aromatic components, suggests the potential for interesting supramolecular chemistry. Investigations into its ability to self-assemble into ordered structures, such as liquid crystals or gels, could uncover novel materials with unique properties. researchgate.netnih.gov Understanding the non-covalent interactions that govern this self-organization would be a key area of fundamental research. tue.nl

Contributions to Fundamental Understanding of Sulfur and Oxygen Heteroatom Chemistry

The presence of both sulfur and oxygen heteroatoms in this compound offers a platform for studying their interplay and influence on molecular properties and reactivity. Research on this compound could contribute to a deeper fundamental understanding of the chemistry of thioethers and ethers within the same molecular framework. This could include studies on its coordination chemistry, redox behavior, and participation in various chemical transformations, providing valuable data for the broader field of heteroatom chemistry.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-Butoxybutylsulfanylbenzene in academic research?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, where butoxy and sulfanyl groups are introduced to the benzene backbone. Characterization requires 1H/13C NMR to confirm molecular structure, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) . Novel compounds require additional validation via X-ray crystallography or FT-IR to confirm bond configurations .

Q. Which spectroscopic techniques are most effective for analyzing this compound’s structural and electronic properties?

- Answer :

Q. How can researchers ensure the purity of this compound for reproducible experiments?

- Answer : Purity is validated via HPLC (>95% peak area), melting point consistency , and elemental analysis (C, H, S content within ±0.4% of theoretical values). For trace impurities, gas chromatography with flame ionization detection (GC-FID) is recommended. Protocols must specify storage conditions (e.g., inert atmosphere, −20°C) to prevent degradation .

Q. What methodologies are used to assess the environmental fate of this compound?

- Answer : Environmental persistence is evaluated using biodegradation assays (OECD 301B) and hydrolysis studies at varying pH levels. Degradation products are identified via LC-QTOF-MS . Ecotoxicity is quantified using Daphnia magna or Aliivibrio fischeri bioassays .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in different solvent systems be resolved?

- Answer : Contradictions often arise from solvent polarity effects or trace moisture. Researchers should:

- Conduct control experiments under anhydrous conditions (e.g., using molecular sieves).

- Perform kinetic studies to compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Use DFT calculations to model solvent interactions and transition states .

Q. What experimental designs are optimal for studying this compound’s surfactant-like properties?

- Answer : Critical micelle concentration (CMC) is determined via surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (using pyrene as a probe). Advanced studies employ small-angle X-ray scattering (SAXS) to analyze micelle morphology and dynamic light scattering (DLS) for size distribution .

Q. How can degradation pathways of this compound under UV irradiation be systematically investigated?

- Answer :

Photolysis experiments : Use a UV chamber (λ = 254 nm) with online UV-Vis monitoring .

Intermediate identification : Employ high-resolution mass spectrometry (HRMS) and NMR to track bond cleavage.

Quantum yield calculation : Measure photon flux with actinometry (e.g., ferrioxalate) .

Q. What strategies validate thermodynamic data (e.g., enthalpy of formation) for this compound?

- Answer :

- Compare experimental combustion calorimetry results with computational predictions (e.g., Gaussian 09 using G3MP2B3 theory).

- Cross-reference ion clustering data (via mass spectrometry) with NIST thermochemistry databases .

- Address discrepancies by checking sample purity and calibration standards .

Methodological Considerations

- Data Validation : Cross-check spectral data against NIST Standard Reference Databases .

- Ethical Compliance : Adhere to waste management protocols (e.g., separate storage for sulfanyl-containing byproducts) .

- Reproducibility : Publish detailed synthetic procedures and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products